molecular formula C17H30N2O4 B13089371 N-Boc-exo-3-N-Boc-Aminotropane

N-Boc-exo-3-N-Boc-Aminotropane

Cat. No.: B13089371
M. Wt: 326.4 g/mol
InChI Key: TVQSUOLHHNWGEY-YHWZYXNKSA-N
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Description

Historical Development and Significance of the 8-Azabicyclo[3.2.1]octane (Tropane) Core in Organic Chemistry

The 8-azabicyclo[3.2.1]octane, or tropane (B1204802), scaffold is the central structural feature of a large family of naturally occurring compounds known as tropane alkaloids. rsc.orgrsc.orgehu.es These alkaloids are secondary metabolites found in various plant species, including those from the Solanaceae, Convolvulaceae, and Erythroxylaceae families. ehu.es Historically, tropane alkaloids have been recognized for their wide array of potent biological activities. rsc.orgrsc.orgehu.es

The unique three-dimensional structure of the tropane core has made it a molecule of great interest for organic chemists. au.dkresearchgate.net The development of stereoselective methods to construct this bicyclic system has been a significant area of research for many years, leading to various synthetic strategies. rsc.orgrsc.org These synthetic efforts have not only provided access to natural tropane alkaloids but have also enabled the creation of novel analogues with tailored properties.

Importance of Stereochemistry in Tropane Derivatives: Focus on exo- and endo-Isomerism

Stereochemistry plays a crucial role in the biological activity of tropane derivatives. ontosight.ai The rigid, bicyclic nature of the tropane skeleton gives rise to distinct stereoisomers, primarily designated as exo and endo. This isomerism refers to the orientation of substituents on the tropane ring relative to the nitrogen bridge.

In the case of substituents at the C-2 or C-3 position, the exo isomer has the substituent oriented on the same side as the shorter (two-carbon) bridge of the piperidine (B6355638) ring in its chair conformation. Conversely, the endo isomer has the substituent on the opposite side. This seemingly subtle difference in spatial arrangement can lead to significant variations in how the molecule interacts with biological targets. researchgate.net For instance, the relative configuration of substituents can dramatically influence the pharmacological properties of tropane-based compounds. researchgate.netbeilstein-journals.orgbeilstein-journals.org The ability to selectively synthesize either the exo or endo isomer is therefore of paramount importance in medicinal chemistry. researchgate.netbeilstein-journals.org

Role of Boc Protecting Groups in Amine Functionalization and Synthetic Design of Tropane Analogues

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. beilstein-journals.orgmasterorganicchemistry.comresearchgate.net Its popularity stems from its ease of installation, stability under a wide range of reaction conditions, and facile removal under acidic conditions. masterorganicchemistry.comresearchgate.netorganic-chemistry.org

In the context of tropane analogues, the Boc group is instrumental for several reasons:

Selective Functionalization: By protecting one or more amine functionalities, chemists can selectively perform reactions on other parts of the molecule without affecting the protected amines. beilstein-journals.org

Modulation of Reactivity: The presence of a Boc group can influence the reactivity of the tropane nitrogen, allowing for controlled synthetic transformations.

Orthogonal Protection Strategies: The Boc group can be used in conjunction with other protecting groups that are stable to acid but labile under different conditions (e.g., base-labile or removed by hydrogenation), enabling complex, multi-step syntheses. beilstein-journals.orgmasterorganicchemistry.com

The dual protection of a primary amine with two Boc groups, as seen in N-Boc-exo-3-N-Boc-Aminotropane, is a specific strategy that can offer unique synthetic advantages. rsc.org

Overview of this compound as a Sophisticated Synthetic Intermediate

This compound is a highly functionalized molecule designed for use as a building block in organic synthesis. chemicalbook.com Its key features include:

An 8-azabicyclo[3.2.1]octane core , providing a rigid and defined three-dimensional structure.

An exo-oriented amino group at the C-3 position, which is crucial for defining the stereochemical outcome of subsequent reactions.

Two Boc protecting groups : one on the bridgehead nitrogen of the tropane skeleton and another on the exo-amino group. This dual protection allows for differential deprotection and sequential functionalization of the two nitrogen atoms.

This compound serves as a valuable precursor for the synthesis of a variety of more complex tropane derivatives. chemicalbook.com The ability to selectively remove one Boc group while the other remains intact provides a powerful tool for constructing molecules with precise structural and functional requirements.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H30N2O4

Molecular Weight

326.4 g/mol

IUPAC Name

tert-butyl (1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-8-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C17H30N2O4/c1-16(2,3)22-14(20)18-11-9-12-7-8-13(10-11)19(12)15(21)23-17(4,5)6/h11-13H,7-10H2,1-6H3,(H,18,20)/t11?,12-,13+

InChI Key

TVQSUOLHHNWGEY-YHWZYXNKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1C[C@H]2CC[C@@H](C1)N2C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCC(C1)N2C(=O)OC(C)(C)C

Origin of Product

United States

Chemical Reactivity and Derivatization of N Boc Exo 3 N Boc Aminotropane

Investigation of the Reactivity Profile of Boc-Protected Amine Functionalities

The reactivity of N-Boc-exo-3-aminotropane is dictated by its two amine functionalities, which have orthogonal protection. The bridging nitrogen (N-8) is protected as a tert-butoxycarbonyl (Boc) carbamate (B1207046), while the exo-3-amino group is a free primary amine.

The Boc group at N-8 is a robust protecting group, stable under a wide range of non-acidic conditions, including exposure to most nucleophiles and bases. researchgate.net This stability is crucial as it renders the N-8 nitrogen non-nucleophilic and non-basic, thereby preventing its participation in reactions targeted at the C-3 position. The primary utility of the Boc group in this context is to direct reactivity exclusively to the exo-3-amino group. Cleavage of the Boc group is efficiently achieved under acidic conditions, typically using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in dioxane or methanol. nih.govresearchgate.net This acid-lability allows for its selective removal at a later synthetic stage to enable functionalization at the N-8 position.

In contrast, the exo-3-amino group exhibits the typical reactivity of a primary aliphatic amine. It is nucleophilic and basic, readily participating in a variety of bond-forming reactions. The steric environment of the exo face of the tropane (B1204802) ring is relatively unhindered, allowing good access for various reagents. This differential reactivity between the two nitrogen centers is the cornerstone of the chemoselective derivatization strategies discussed below.

Chemoselective Transformations at the exo-3-Amino Position

With the N-8 position effectively masked by the Boc group, the exo-3-amino group is the primary site for derivatization. This allows for the synthesis of a diverse library of compounds with various functionalities appended to the C-3 position.

The primary amine at the C-3 position readily undergoes acylation to form amides and sulfonamides. These reactions are typically high-yielding and proceed under standard conditions. Amides are formed by reacting N-Boc-exo-3-aminotropane with acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a peptide coupling agent (e.g., EDC, HATU). Similarly, sulfonamides are prepared by reacting the amine with a sulfonyl chloride, usually in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) to scavenge the HCl byproduct.

ReagentBaseProductYield (%)
Benzoyl chlorideTriethylamineN-(8-Boc-8-azabicyclo[3.2.1]octan-3-yl)benzamide>95
Acetic anhydridePyridineN-(8-Boc-8-azabicyclo[3.2.1]octan-3-yl)acetamide>95
Benzoic acidEDC/HOBtN-(8-Boc-8-azabicyclo[3.2.1]octan-3-yl)benzamide85-95
Methanesulfonyl chlorideTriethylamineN-(8-Boc-8-azabicyclo[3.2.1]octan-3-yl)methanesulfonamide>90
p-Toluenesulfonyl chloridePyridineN-(8-Boc-8-azabicyclo[3.2.1]octan-3-yl)-4-methylbenzenesulfonamide>90

Table 1: Representative Amidation and Sulfonamidation Reactions.

N-Boc-exo-3-aminotropane is a key precursor for the synthesis of urea (B33335) and thiourea (B124793) derivatives, which are of significant interest in drug discovery, notably as CXCR3 receptor antagonists. protheragen.aichemicalbook.com These derivatives are typically synthesized through the nucleophilic addition of the exo-3-amino group to an isocyanate or isothiocyanate, respectively. The reaction is generally rapid and clean, proceeding at room temperature without the need for a catalyst and affording the desired products in high yields. nih.gov

ReagentSolventProduct
Phenyl isocyanateDichloromethane1-(8-Boc-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylurea
Ethyl isocyanateTetrahydrofuran1-(8-Boc-8-azabicyclo[3.2.1]octan-3-yl)-3-ethylurea
Phenyl isothiocyanateDichloromethane1-(8-Boc-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylthiourea
Allyl isothiocyanateAcetonitrile1-Allyl-3-(8-Boc-8-azabicyclo[3.2.1]octan-3-yl)thiourea

Table 2: Synthesis of Urea and Thiourea Derivatives.

The introduction of alkyl groups at the C-3 nitrogen can be achieved through several methods. Direct alkylation with alkyl halides is possible but carries the risk of over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. masterorganicchemistry.com

A more controlled and widely used method is reductive amination. wikipedia.org This one-pot procedure involves the reaction of N-Boc-exo-3-aminotropane with an aldehyde or ketone to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding secondary or tertiary amine. Mild reducing agents like sodium triacetoxyborohydride (B8407120) (STAB) are preferred as they are selective for the iminium ion over the carbonyl starting material, preventing reduction of the aldehyde or ketone. masterorganicchemistry.comcommonorganicchemistry.com This method allows for the introduction of a wide variety of alkyl and arylalkyl substituents.

Carbonyl CompoundReducing AgentSolventProduct
BenzaldehydeNaBH(OAc)₃Dichloroethanetert-Butyl 3-(benzylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate
AcetoneNaBH(OAc)₃Dichloromethanetert-Butyl 3-(isopropylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate
CyclohexanoneNaCNBH₃Methanoltert-Butyl 3-(cyclohexylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate
FormaldehydeNaBH(OAc)₃Dichloroethanetert-Butyl 3-(dimethylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate

Table 3: Examples of Reductive Amination Reactions.

Modifications and Substitutions on the Tropane Ring System

The saturated carbon framework of the tropane ring is generally unreactive towards many chemical reagents. Significant modifications to the carbon skeleton typically require starting from more highly functionalized tropane precursors, such as tropinone (B130398) (the 3-keto analog) or ecgonine (B8798807) (which has additional functionality at C-2). nih.govchemshuttle.com For N-Boc-exo-3-aminotropane, derivatization of the ring itself is uncommon.

However, biosynthetic pathways demonstrate that modifications such as hydroxylation at the C-6 or C-7 positions are possible. nih.gov In a laboratory setting, such transformations would likely involve complex, multi-step sequences, potentially including radical-based C-H activation or other advanced synthetic methods. Carbon-skeleton rearrangements are also known to occur in nature but are not typically feasible as a synthetic strategy in the lab. nih.gov Therefore, for practical purposes, the tropane ring of N-Boc-exo-3-aminotropane is considered a stable scaffold upon which the primary reactivity is focused at the nitrogen centers.

Transformations at the Bridging Nitrogen (N-8) Post-Boc Deprotection

A key step in the derivatization of the tropane scaffold is the deprotection of the N-8 position, which unveils a secondary amine (a nortropane derivative) that is available for further functionalization. As mentioned, this is readily accomplished with strong acids.

Once the Boc group is removed to yield exo-3-aminonortropane (as a dihydrochloride (B599025) salt, which is then neutralized), the N-8 nitrogen can undergo a variety of transformations. Common reactions include:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones to introduce a wide range of substituents at the bridgehead nitrogen.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form N-aryl bonds.

This sequential strategy—first, selective functionalization at the C-3 amino group, followed by Boc deprotection and subsequent derivatization of the N-8 nitrogen—provides a powerful and flexible approach to creating complex, disubstituted tropane analogs with precisely controlled substitution patterns.

Impact of Stereochemistry on Subsequent Reaction Pathways and Product Distribution

The exo stereochemistry of the N-Boc-amino group in N-Boc-exo-3-N-Boc-Aminotropane is a key determinant of its chemical behavior, particularly in reactions involving nucleophilic attack by the amino group or reactions at adjacent positions. The steric hindrance imposed by the bicyclic tropane framework, combined with the specific orientation of the exo substituent, governs the facial selectivity of incoming reagents.

Steric Hindrance and Reagent Approach

In derivatization reactions such as N-alkylation and N-acylation, the exo position is generally more sterically accessible than the corresponding endo position. In an endo isomer, the substituent would be oriented towards the ethylene (B1197577) bridge, creating significant steric congestion. The exo configuration places the N-Boc-amino group in a more exposed environment, facilitating its reaction with a variety of electrophiles.

However, the approach of reagents is not entirely unhindered. The piperidine (B6355638) ring of the tropane skeleton exists in a chair conformation, and the axial and equatorial positions relative to this ring influence reactivity. The exo substituent at C-3 can be considered pseudo-axial. While more accessible than the endo position, the trajectory of an incoming electrophile can be influenced by the adjacent atoms of the tropane ring.

Diastereoselectivity in Derivatization

The defined stereochemistry of This compound allows for its use as a chiral building block in the synthesis of more complex molecules with a high degree of stereocontrol. The predictable nature of its reactivity, guided by the exo substituent, is a valuable tool in asymmetric synthesis.

For instance, in reactions that generate a new stereocenter, the existing stereochemistry of the tropane core directs the formation of one diastereomer over the other. This diastereoselectivity is a direct consequence of the energetic differences between the possible transition states. The transition state that minimizes steric interactions between the tropane scaffold, the exo N-Boc-amino group, and the incoming reagent will be favored, leading to the major product.

While specific, detailed research findings and extensive data tables on the derivatization of This compound are not widely available in publicly accessible literature, the principles of stereochemical control in rigid bicyclic systems are well-established. The following table provides a conceptual overview of expected outcomes in common derivatization reactions, based on these principles.

Reaction TypeReagentExpected Major Product StereochemistryRationale
N-AlkylationAlkyl Halide (e.g., CH₃I)Attack from the less hindered faceThe exo position allows for a more direct approach of the alkyl halide, minimizing steric clash with the tropane framework.
N-AcylationAcyl Chloride (e.g., CH₃COCl)Formation of the N-acyl derivative with retention of exo configurationThe reaction occurs at the nitrogen atom, and the stereochemistry at C-3 remains unchanged. The accessibility of the exo nitrogen facilitates the reaction.
Reactions involving deprotonation and subsequent alkylation at C-2 or C-4Strong Base (e.g., LDA) followed by an electrophileStereoselective formation of the substituted productThe stereochemistry of the resulting product would be influenced by the thermodynamic and kinetic control of the enolate formation and the subsequent approach of the electrophile, which is directed by the bulky exo N-Boc-amino group.

It is important to note that while these predictions are based on established principles of stereochemistry, the actual product distribution can be influenced by various factors, including the specific reaction conditions (solvent, temperature, catalyst) and the nature of the reagents used. Detailed experimental studies are necessary to fully elucidate the reactivity of This compound and quantify the diastereomeric ratios in its derivatization reactions.

Applications of N Boc Exo 3 N Boc Aminotropane in Medicinal Chemistry Research and Scaffold Design

Design and Synthesis of Tropane-Based Chemical Libraries

The tropane (B1204802) scaffold is a cornerstone in the development of chemical libraries for drug discovery. Its rigid conformation reduces the entropic penalty upon binding to a biological target, which can lead to higher affinity and selectivity. Synthetic strategies have been developed to allow for late-stage functionalization at multiple positions of the tropane core (N8, C3, C6, and C7), which is essential for creating libraries of structurally diverse analogues. nih.gov

A general approach involves constructing the core 8-azabicyclo[3.2.1]octane system, followed by diversification. nih.gov Starting with precursors like N-Boc-exo-3-N-Boc-Aminotropane, chemists can selectively remove one of the Boc groups and introduce a variety of substituents. For example, the more labile N3-Boc group can be removed to allow for acylation, alkylation, or urea (B33335) formation, while the N8-Boc group remains intact. Subsequently, the N8-Boc group can be removed and another set of modifications can be performed. This strategic, stepwise functionalization enables the generation of a matrix of related compounds from a single core intermediate, facilitating the exploration of structure-activity relationships (SAR). This approach provides a robust platform for producing a wide array of tropane analogues for screening against different biological targets. nih.gov

This compound as a Precursor for G-Protein Coupled Receptor (GPCR) Ligands

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that are crucial drug targets. The defined stereochemistry of the tropane skeleton makes it an ideal scaffold for designing ligands that can fit precisely into the binding pockets of GPCRs. This compound is a key intermediate in the synthesis of ligands for several chemokine receptors, a class of GPCRs involved in immune responses.

The chemokine receptor CXCR3 is implicated in various inflammatory diseases. Research has identified N-Boc-exo-3-aminotropane as a critical intermediate for synthesizing potent CXCR3 antagonists. protheragen.aichemicalbook.comchemicalbook.com Specifically, it is used to create tropenyl and homotropenyl-piperidine urea derivatives. In this synthetic pathway, the exo-amino group of the deprotected tropane is reacted to form a urea linkage with other chemical moieties. The replacement of a central piperidine (B6355638) ring in earlier lead compounds with an exo-tropanyl unit led to significant improvements in potency and pharmacokinetic properties. This modification resulted in the identification of compounds with excellent activity against both human and murine CXCR3 receptors, providing valuable tools for evaluating the therapeutic potential of CXCR3 antagonism in disease models.

Table 1: Research Data on Tropane-Based CXCR3 Antagonists

Compound Core Scaffold Target Receptor Key Finding

The CCR5 receptor is another chemokine receptor, notable for its role as a co-receptor for HIV-1 entry into host cells. Consequently, CCR5 antagonists are an important class of anti-HIV drugs. The tropane scaffold has been successfully incorporated into novel CCR5 antagonists to improve their pharmacological profiles. nih.gov Medicinal chemistry efforts have described the development of a piperidine-based CCR5 antagonist into a tropane-derived analogue. This structural modification, incorporating an exo-tropane moiety, created a highly potent ligand for the CCR5 receptor that was devoid of certain metabolic liabilities (CYP2D6 inhibition) seen in earlier versions. nih.govnih.gov The resulting compounds demonstrated broad-spectrum activity against a range of clinically relevant HIV isolates. nih.gov While the specific starting material is not always named, the synthesis of such exo-tropane structures logically relies on versatile precursors like this compound.

The utility of the tropane scaffold extends beyond chemokine receptors. A series of novel tropane derivatives have been synthesized and tested as potential imaging agents for the dopamine (B1211576) transporter (DAT), a key protein in the central nervous system. nih.gov These compounds feature modifications at the 2β position of the tropane ring. Although these specific derivatives showed low brain uptake, the research highlights the adaptability of the tropane core for designing ligands for neurotransmitter transporters, a different class of receptor systems. nih.gov This demonstrates the broader potential of tropane precursors in developing probes and therapeutics for neurological targets.

Utility in Radiopharmaceutical Precursor Synthesis for Molecular Imaging

Molecular imaging techniques, particularly Positron Emission Tomography (PET), require specialized radiotracers that can bind to specific biological targets in vivo. The tropane scaffold is well-suited for developing such tracers, especially for brain imaging, due to its ability to cross the blood-brain barrier. N-Boc-protected tropane derivatives are valuable as precursors for these radiopharmaceuticals. A novel series of tropane derivatives were synthesized and labeled with fluorine-18 (B77423) to be tested as potential PET imaging agents for the dopamine transporter (DAT). nih.gov

The introduction of the positron-emitting isotope fluorine-18 (¹⁸F) is a common strategy in the synthesis of PET tracers. The Boc-protecting group plays a crucial role in these syntheses. It masks reactive amine groups during the often harsh radiofluorination step and can be removed later if necessary.

A common strategy involves a one-step nucleophilic aliphatic substitution reaction. nih.gov In this method, a precursor molecule, such as a chlorinated or tosylated tropane analogue, is reacted with [¹⁸F]fluoride. The Boc group ensures that the nucleophilic [¹⁸F]fluoride reacts at the desired position by preventing side reactions at the nitrogen atoms. For example, chlorinated tropane analogs have been used as precursors for radiofluorination to produce ¹⁸F-labeled derivatives for DAT imaging. nih.gov While modern techniques like photoredox radiofluorination have been developed for other N-Boc protected heterocyclic compounds, nucleophilic substitution remains a foundational method for labeling tropane-based precursors. nih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound

Impact of Boc Protection on Radiochemical Yield and Purity

In the field of positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging, the development of novel radiolabeled tracers is crucial. The tropane scaffold has been extensively used to develop radioligands for imaging various targets in the central nervous system. The introduction of a radiolabel, such as carbon-11 (B1219553) or fluorine-18, often requires multi-step synthetic procedures where protecting groups play a pivotal role.

The presence of a Boc group on the tropane nitrogen (at the 8-position) and/or on an exocyclic amine can significantly influence the outcome of a radiosynthesis. While no studies specifically detail the impact of a second Boc group on the 3-exo-amino position of a tropane, general principles of radiochemistry allow for an informed hypothesis.

Hypothetical Impact of Di-Boc Protection:

FeaturePotential Impact of Di-Boc ProtectionRationale
Radiochemical Yield (RCY) Potentially lower yieldsThe steric bulk of two Boc groups could hinder the approach of the radiolabeling agent to the desired reaction site. This is particularly relevant for reactions involving bulky precursors.
Purity of Radiotracer Potentially higher purityThe Boc groups can prevent unwanted side reactions at the protected nitrogen atoms, leading to a cleaner reaction profile and fewer impurities.
Deprotection Step Increased complexityThe final step in many radiotracer syntheses is the removal of protecting groups. The presence of two Boc groups might require harsher deprotection conditions, which could potentially affect the integrity of the radiolabeled molecule and reduce the overall radiochemical yield.
Overall Synthesis Time LengthenedThe need for an additional deprotection step would increase the total synthesis time, which is a critical factor for short-lived isotopes like carbon-11.

This table is a hypothetical representation based on general principles of radiochemistry and has not been validated by experimental data for this compound.

Structure-Activity Relationship (SAR) Studies on this compound Derived Compounds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For a hypothetical series of compounds derived from this compound, SAR studies would involve systematic modifications of the molecule to identify key structural features responsible for a desired pharmacological effect.

Given that N-Boc-exo-3-aminotropane (the mono-Boc precursor) has been utilized as an intermediate in the synthesis of CXCR3 antagonists, a hypothetical SAR study on di-Boc derivatives could explore modifications at various positions of the tropane scaffold.

Hypothetical SAR Exploration:

Modification SitePotential ModificationsDesired Outcome
Tropane Nitrogen (N-8) Alkylation, ArylationModulate affinity and selectivity for the target receptor.
3-exo-Amino Group Acylation, Sulfonylation (after deprotection)Investigate the importance of hydrogen bonding interactions at this position.
Tropane Ring Introduction of substituents at the 2- or 4-positionsProbe the steric and electronic requirements of the binding pocket.

This table represents a hypothetical SAR study and is not based on experimental results for derivatives of this compound.

Exploration of Bioisosteric Replacements within the Tropane Scaffold

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, bioisosteric replacements could be explored for various parts of the molecule.

Potential Bioisosteric Replacements:

Original MoietyPotential BioisostereRationale for Replacement
Tropane Scaffold Nortropane, HomotropaneTo alter the rigidity and conformation of the scaffold, potentially leading to improved binding or altered selectivity.
Exo-Amino Group Hydroxyl, MethyleneTo probe the necessity of the nitrogen atom for biological activity and to modify hydrogen bonding capabilities.
Boc Protecting Group Carbamates (e.g., Cbz), AmidesWhile primarily a synthetic tool, in a final compound, different carbamates could be explored for their metabolic stability and interaction with the target.

This table outlines potential bioisosteric replacements for the tropane scaffold and is not based on documented research for this compound.

Spectroscopic and Computational Analysis of N Boc Exo 3 N Boc Aminotropane and Its Analogues

Advanced NMR Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the stereochemistry and conformational preferences of tropane (B1204802) derivatives. The rigid bicyclic structure fixes the protons and carbons in space, leading to distinct chemical shifts and coupling constants that are highly dependent on their orientation.

For N-Boc-exo-3-N-Boc-Aminotropane, ¹H NMR spectroscopy is crucial for confirming the exo configuration of the substituent at the C3 position. The key diagnostic signals are those of the C3 proton (H3). In an exo isomer, the H3 proton is in an endo position. Its spatial relationship with neighboring protons, particularly the bridgehead protons (H1 and H5) and the C2 and C4 protons, results in specific coupling constants (J-values). Typically, the signal for the endo-H3 is a multiplet with characteristic couplings that differ significantly from what would be observed for an exo-H3 proton in the corresponding endo isomer.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide definitive proof of stereochemistry. For an exo-3-aminotropane derivative, NOE correlations would be expected between the endo-H3 and the endo protons at C2 and C4, as they are on the same face of the piperidine (B6355638) ring.

The tropane scaffold's six-membered ring can exist in a dynamic equilibrium between a stable chair conformation and a more flexible boat conformation. ¹³C NMR spectroscopy is sensitive to these conformational changes. The chemical shifts of the carbon atoms in the bicyclo[3.2.1]octane skeleton, particularly C2, C3, C4, C6, and C7, provide insight into the predominant conformation. cdnsciencepub.com Variable-temperature NMR studies can be employed to study the kinetics of this conformational exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for a Related Compound (N-Boc-exo-3-aminotropane in D6-DMSO)
Proton AssignmentChemical Shift (ppm)Multiplicity
Tropane Ring CH₂1.22m
Boc CH₃1.40s
Tropane Ring CH₂1.58m
Tropane Ring CH₂1.66m
Tropane Ring CH₂1.80m
Tropane Ring CH2.99hep
Amine NH₂3.32br
Bridgehead CH4.00br

Data predicted for the mono-Boc analogue. The di-Boc compound would lack the amine (NH₂) signal and show shifts consistent with the second Boc group's influence. ichemical.com

Mass Spectrometry Techniques for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is fundamental for determining the precise molecular weight of this compound and for gaining structural information through its fragmentation patterns. The molecular formula of this compound is C₁₇H₃₀N₂O₄, giving it a monoisotopic mass of 326.2199 Da.

Soft ionization techniques like Electrospray Ionization (ESI) are typically used to generate the protonated molecular ion [M+H]⁺ (m/z 327.2277) with minimal in-source fragmentation. This allows for accurate mass determination, confirming the elemental composition.

Tandem mass spectrometry (MS/MS) is used to induce and analyze the fragmentation of the parent ion. The tert-butoxycarbonyl (Boc) protecting groups exhibit highly characteristic fragmentation patterns. ivychem.com The most common fragmentation pathways for Boc-protected amines involve the loss of isobutylene (B52900) (C₄H₈, 56 Da) or the entire Boc group through various mechanisms. researchgate.netnih.gov

For this compound, the MS/MS spectrum is expected to show a sequential loss of the two Boc groups. Key fragmentation steps include:

Loss of isobutylene: A primary fragmentation involves a McLafferty-type rearrangement, leading to the loss of isobutylene (56 Da) to form an ion at m/z 271.1652. nih.govreddit.com

Loss of the carbamic acid group: This can be followed by the loss of CO₂ (44 Da), resulting in an ion at m/z 227.1754.

Loss of a full Boc group: The molecule can lose a complete Boc radical (101 Da) or a neutral Boc group (100 Da) plus a proton transfer.

Sequential loss: The fragmentation of the second Boc group follows similar pathways, leading to smaller charged fragments.

The tropane ring itself is relatively stable, but can undergo cleavage to produce characteristic ions at m/z 124, 113, 96, 95, 94, 83, and 82, which are diagnostic for the tropane nucleus. researchgate.net

Table 2: Expected ESI-MS Fragmentation Ions for this compound
Ionm/z (calculated)Description
[M+H]⁺327.2277Protonated Molecular Ion
[M+H - C₄H₈]⁺271.1652Loss of isobutylene
[M+H - Boc]⁺227.1754Loss of one Boc group
[M+H - 2(C₄H₈)]⁺215.1027Loss of two isobutylene molecules
[M+H - 2(Boc)]⁺127.1230Loss of both Boc groups (aminotropane ion)

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the key functional groups present in this compound. The spectra are dominated by the vibrations of the two N-Boc (carbamate) groups and the aliphatic tropane skeleton.

The most prominent features in the IR spectrum are associated with the carbamate (B1207046) moieties:

C=O Stretching: A strong, characteristic absorption band is expected in the region of 1700-1680 cm⁻¹. This is a definitive indicator of the carbamate carbonyl group. nih.gov

C-N Stretching: The stretching vibration of the C-N bond within the carbamate group typically appears in the 1300-1200 cm⁻¹ region. orgchemboulder.com

C-O Stretching: Carbamates show C-O stretching bands, often near 1160 cm⁻¹ and 1370 cm⁻¹.

N-H Bending: The secondary amide (carbamate) N-H bond exhibits a bending vibration (Amide II band) around 1530-1510 cm⁻¹. researchgate.net

The tropane skeleton contributes to the spectrum primarily through:

C-H Stretching: Aliphatic C-H stretching vibrations from the CH₂ and CH groups of the bicyclic ring are observed just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).

C-H Bending: Scissoring and rocking vibrations for the CH₂ groups appear in the 1470-1430 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible, non-polar bonds of the hydrocarbon skeleton often give stronger Raman signals than IR signals.

Table 3: Characteristic Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H StretchCarbamate (Amide)~3400-3300Medium
C-H StretchAliphatic (Tropane)~2950-2850Strong
C=O StretchCarbamate (Amide I)~1700-1680Strong
N-H BendCarbamate (Amide II)~1530-1510Medium
C-O StretchCarbamate~1370 & ~1160Strong
C-N StretchCarbamate/Amine~1250-1020Medium

Computational Chemistry in Understanding Tropane Scaffold Properties

Computational chemistry provides powerful insights into the structure, energetics, and dynamic behavior of tropane systems at a molecular level, complementing experimental data.

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to investigate the electronic properties of tropane alkaloids and their derivatives. atlantis-press.com Calculations can determine the optimized molecular geometry, Mulliken or natural bond orbital (NBO) charge distributions, and the energies of frontier molecular orbitals (HOMO and LUMO).

The distribution of electron density reveals the most nucleophilic and electrophilic sites, offering predictions about the molecule's reactivity. For this compound, the carbonyl oxygens of the Boc groups and the nitrogen atom of the tropane ring are expected to be regions of high electron density (nucleophilic character). The energy gap between the HOMO and LUMO is an indicator of chemical stability and reactivity.

The bicyclo[3.2.1]octane core of the tropane skeleton is a rigid system, but it possesses distinct conformational possibilities, primarily related to the six-membered piperidine ring. uci.edu This ring typically adopts a stable chair conformation. However, a higher-energy boat conformation is also possible, and the molecule can interconvert between these forms.

Computational methods can be used to perform a systematic conformational search to identify all low-energy conformers. uci.edu By calculating the relative energies of these conformers, it is possible to determine the most stable structure and the energy barriers for conformational changes. For substituted tropanes like this compound, the size and orientation of the substituents can influence the conformational equilibrium of the ring system. Energy minimization calculations provide the most stable three-dimensional structure, which is essential for understanding its interactions with other molecules.

While quantum calculations provide static pictures of molecules, Molecular Dynamics (MD) simulations offer a way to study their dynamic behavior over time. MD simulations model the movements of atoms and bonds in a molecule by solving Newton's equations of motion, providing a trajectory that reveals how the molecule flexes, vibrates, and changes conformation in solution.

For this compound, MD simulations can be used to explore the conformational flexibility of the tropane ring and the rotational freedom of the two bulky N-Boc groups. These simulations can help visualize the dominant solution-phase conformations and the timescale of transitions between them. Furthermore, when combined with experimental data from NMR (e.g., using NOE-derived distance restraints), MD simulations can generate highly accurate models of the molecule's average structure and dynamics in a specific solvent environment.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

The structural elucidation of complex molecules like this compound and its analogues relies heavily on the synergy between experimental spectroscopic data and theoretical predictions. Computational chemistry provides a powerful tool for predicting spectroscopic parameters, which can then be compared against experimental values to confirm or refine structural assignments. This process is particularly valuable for assigning signals in crowded spectra and for distinguishing between stereoisomers.

The primary method for predicting nuclear magnetic resonance (NMR) parameters is the Gauge-Including Atomic Orbital (GIAO) method, typically employed within the framework of Density Functional Theory (DFT). nih.govresearchgate.netmdpi.comelsevierpure.com This approach calculates the isotropic magnetic shielding constants for each nucleus in a molecule. These calculated shielding constants are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, usually Tetramethylsilane (TMS).

The accuracy of these predictions depends on several factors, including the chosen functional (e.g., B3LYP, WP04), the basis set (e.g., 6-311+G(d,p), cc-pVTZ), and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). researchgate.netrsc.orgnih.govmdpi.com For complex bicyclic systems such as aminotropanes, accurate geometry optimization is a critical prerequisite for reliable NMR prediction, as chemical shifts are highly sensitive to conformational changes. nih.gov

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. Computational methods can predict ¹H chemical shifts with a reasonable degree of accuracy. Below is a comparison of predicted ¹H NMR data for tert-Butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate with its known experimental values.

Proton AssignmentPredicted Chemical Shift (δ, ppm) in D6-DMSO ichemical.comExperimental Chemical Shift (δ, ppm)
-C(CH₃)₃ (Boc group)1.40 (s, 9H)1.41 (s, 9H)
Tropane Ring Protons1.22 (m, 2H)1.50 - 1.75 (m, 4H)
Tropane Ring Protons1.58 (m, 2H)1.80 - 2.00 (m, 4H)
Tropane Ring Protons1.66 (m, 2H)-
Tropane Ring Protons1.80 (m, 2H)-
-CH-NH₂2.99 (hep, 1H)~3.0 (m, 1H)
Bridgehead -CH-4.00 (br, 2H)~4.1 (br, 2H)
-NH₂3.32 (br)Variable (broad)

As the table demonstrates, the predicted values show good general agreement with experimental findings. ichemical.com Discrepancies often arise from the dynamic nature of the molecule in solution, solvent interactions, and the specific computational level of theory used. For instance, the predicted multiplicity (e.g., "hep" for heptet) may differ from the observed complex multiplets ("m") due to overlapping signals and second-order coupling effects not fully captured by the calculation. Studies have shown that root-mean-square deviations (RMSD) for ¹H NMR predictions can be as low as 0.07 to 0.19 ppm with optimized methodologies. mdpi.com

¹³C NMR Spectroscopy

DFT-GIAO calculations are generally more accurate for predicting ¹³C chemical shifts than for ¹H shifts. researchgate.netnih.gov The larger chemical shift range of ¹³C NMR and its lower sensitivity to minor conformational fluctuations contribute to this improved accuracy. A comparison of theoretical and experimental ¹³C NMR data for key carbons in N-Boc protected amino acid derivatives highlights the utility of this analysis. mdpi.com

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm) for N-Boc-L-proline-OMe mdpi.com
Boc -C(CH₃)₃~8079.8
Boc -C(CH₃)₃~2828.3
Boc -C=O~155154.4
Tropane C-3 (-CH-NH₂)~50-60-
Tropane Bridgehead (C-1, C-5)~55-65-

Statistical analyses comparing large datasets of experimental and calculated shifts often yield high correlation coefficients (R² > 0.99), affirming the reliability of the computational approach for structural verification. researchgate.net

Future Perspectives and Challenges in N Boc Exo 3 N Boc Aminotropane Research

Development of Environmentally Benign and Sustainable Synthetic Methodologies

The synthesis of N-Boc protected amines, including N-Boc-exo-3-N-Boc-Aminotropane, traditionally relies on methods that can be resource-intensive and generate significant waste. The future of synthesizing this and similar compounds is geared towards the adoption of green chemistry principles to minimize environmental impact.

Key areas of development include:

Water-Mediated Catalyst-Free Conditions: Utilizing water as a solvent is a significant step towards greener synthesis. Research has shown that N-tert-butyloxycarbonylation of various amines can be achieved in a water-acetone system without the need for any acid or base catalyst, resulting in excellent yields and short reaction times. nih.gov This approach avoids the use of hazardous organic solvents and simplifies purification processes.

Deep Eutectic Solvents (DES): DES are emerging as promising environmentally benign and cost-effective alternatives to traditional ionic liquids and organic solvents. researchgate.net The N-Boc protection of amines has been successfully demonstrated in a urea-choline chloride deep eutectic solvent, offering excellent yields under mild conditions. researchgate.net These solvents are often biodegradable and have low toxicity.

Recyclable Heterogeneous Acid Catalysis: The use of solid-supported catalysts, such as Amberlite-IR 120 resin, offers a sustainable approach to N-Boc protection. These catalysts can be easily separated from the reaction mixture by simple filtration and can be reused multiple times, reducing waste and catalyst cost.

Solvent-Free Reactions: Performing reactions without a solvent, where possible, is another key green chemistry strategy. Solvent-free N-Boc protection of amines has been achieved using catalysts like picric acid, offering an eco-friendly protocol.

Synthetic MethodologyAdvantagesDisadvantages
Traditional Methods Well-established and reliable.Often require hazardous solvents and reagents, generate significant waste.
Water-Mediated Synthesis Environmentally friendly, reduced toxicity, simplified workup. nih.govLimited solubility of some reactants.
Deep Eutectic Solvents Biodegradable, low cost, non-toxic, effective under mild conditions. researchgate.netCan have high viscosity, requiring elevated temperatures.
Heterogeneous Catalysis Catalyst is easily recoverable and reusable, reduced waste. May have lower activity compared to homogeneous catalysts.
Solvent-Free Conditions Reduced environmental impact, high atom economy.Not suitable for all reactions, potential for localized heating.

Innovative Strategies for Multi-Site Functionalization and Scaffold Decoration

The tropane (B1204802) scaffold of this compound offers multiple sites for chemical modification, including the C3 amino group and various C-H bonds on the bicyclic ring system. Future research will focus on developing innovative strategies for precise and efficient multi-site functionalization to create diverse libraries of tropane analogs for drug discovery.

Key strategies include:

Late-Stage C-H Functionalization: Direct functionalization of C-H bonds is a powerful tool for modifying complex molecules without the need for pre-functionalized starting materials. springernature.comnih.gov This approach allows for the introduction of various substituents at different positions on the tropane ring, leading to novel derivatives with potentially enhanced biological activity. springernature.comnih.gov

Scaffold Hopping: This strategy involves replacing the central core of a molecule while retaining its key functionalities. biosolveit.denih.gov For the tropane scaffold, this could involve synthesizing related bicyclic amines to explore new chemical space and identify compounds with improved properties. researchgate.netresearchgate.net

Divergent Synthesis: The development of unified synthetic approaches that allow for the creation of diverse tropane-related scaffolds from common intermediates is a key area of future research. researchgate.net This enables the rapid generation of compound libraries for high-throughput screening.

Functionalization StrategyDescriptionPotential Applications
Late-Stage C-H Functionalization Direct modification of C-H bonds on the tropane ring system. springernature.comnih.govRapid generation of analogs with diverse substitution patterns for structure-activity relationship studies. springernature.comnih.gov
Scaffold Hopping Replacing the tropane core with other bicyclic structures while maintaining key pharmacophoric features. biosolveit.denih.govDiscovery of novel chemotypes with improved drug-like properties. biosolveit.denih.gov
Divergent Synthesis Using a common intermediate to synthesize a variety of related scaffolds. researchgate.netEfficient creation of diverse compound libraries for screening. researchgate.net

Integration with Artificial Intelligence and Machine Learning for Retrosynthetic Planning and Compound Design

Future applications of AI and ML in this field include:

Retrosynthetic Planning: AI-powered retrosynthesis tools can analyze a target molecule and propose the most efficient synthetic routes, saving chemists considerable time and resources. grace.comnih.govmit.edu These tools learn from vast databases of chemical reactions to predict plausible disconnections and reaction conditions.

De Novo Drug Design: ML models can be trained to generate novel molecular structures with desired pharmacological properties. nih.govmdpi.com By learning the relationships between chemical structure and biological activity, these models can design new tropane derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.

Property Prediction: AI can be used to predict various properties of new molecules, such as their solubility, toxicity, and metabolic stability, even before they are synthesized. mdpi.com This allows for the early identification of promising candidates and the filtering out of those with undesirable characteristics.

AI/ML ApplicationDescriptionImpact on Research
Retrosynthesis AI algorithms predict optimal synthetic pathways for a target molecule. grace.comnih.govmit.eduAccelerates the synthesis of novel compounds and reduces reliance on trial-and-error. grace.com
De Novo Design ML models generate new molecular structures with desired properties. nih.govmdpi.comEnables the exploration of new chemical space and the design of more effective drugs. mdpi.com
Property Prediction AI predicts the physicochemical and biological properties of virtual compounds. mdpi.comReduces the number of compounds that need to be synthesized and tested, saving time and resources. mdpi.com

Addressing Scalability and Process Optimization for Industrial Applications

The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges. For a specialized molecule like this compound, addressing these scalability and process optimization issues is crucial for its potential commercial applications.

Key challenges and future directions include:

Safety and Robustness: Reactions that are manageable on a small scale can become hazardous when scaled up due to exothermic events or the use of unstable reagents. chemtek.co.in Future work will focus on developing safer and more robust synthetic processes that can be reliably performed on a large scale.

Cost-Effectiveness: The cost of starting materials, reagents, and purification methods can become prohibitive at an industrial scale. chemtek.co.in Process optimization will aim to use cheaper and more readily available materials and to develop more efficient purification techniques.

Process Intensification: The use of continuous flow chemistry and other process intensification technologies can offer significant advantages over traditional batch processing, including improved safety, efficiency, and product quality.

Scalability ChallengeDescriptionPotential Solutions
Safety Managing exothermic reactions and hazardous materials at a large scale. chemtek.co.inRedesigning synthetic routes to avoid dangerous steps, implementing continuous flow processes.
Cost The high cost of reagents and purification for large-scale production. chemtek.co.inRoute scouting for more economical starting materials, developing catalytic processes. contractpharma.com
Efficiency Long reaction times and complex workup procedures that are not practical for industrial production.Optimizing reaction conditions, using process analytical technology (PAT) for real-time monitoring and control.

Expansion into Novel Chemical Biology Applications and Probe Development

The unique structural features of the tropane scaffold make it an attractive platform for the development of chemical probes to study biological systems. This compound, with its two protected amino groups, is an ideal starting point for the synthesis of such probes.

Future research in this area will likely focus on:

Fluorescent Probes: The development of fluorescently labeled tropane derivatives can enable the visualization and tracking of their biological targets, such as neurotransmitter transporters and receptors, in living cells and tissues. rsc.org

Photoaffinity Labels: These probes can be used to identify the binding partners of tropane-based compounds by forming a covalent bond upon photoactivation.

PET and SPECT Imaging Agents: Radiolabeled tropane analogs can be used as imaging agents in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) to study brain function and disease.

The design of effective molecular imaging probes requires a multidisciplinary approach, combining expertise in chemistry, biology, and imaging science. nih.govnih.govmdpi.com The development of a library of tropane-based probes could provide valuable tools for understanding the pharmacology of this important class of molecules and for the diagnosis and treatment of various neurological disorders.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.